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Compound of Interest

Compound Name: ABN401

Cat. No.: B10831495 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical

Profile of a Potent and Selective c-MET Inhibitor

ABN401, also known as Vabametkib, is an orally bioavailable, highly selective, and potent ATP-

competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET

signaling pathway is a known driver in the tumorigenesis of various cancers, making it a key

therapeutic target.[1][2] ABN401 has demonstrated significant antitumor activity in preclinical

models and is currently undergoing clinical evaluation for the treatment of advanced solid

tumors, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

[3] This guide provides a comprehensive overview of the chemical properties, mechanism of

action, signaling pathways, and experimental data related to ABN401.

Chemical Structure and Physicochemical Properties
ABN401 is a synthetic compound featuring a pyridoxazine core, which acts as a binder to the

hinge region of the ATP binding site within the MET tyrosine kinase domain.

Table 1: Physicochemical Properties of ABN401
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Property Value Reference

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-

fluorophenyl)ethoxy]-5-(1-

piperidin-4-ylpyrazol-4-

yl)pyridin-2-amine

Molecular Formula C₂₁H₂₂Cl₂FN₅O

pKa 7.49

log P 2.46

Solubility
Poorly water-soluble, but

soluble at acidic pH.

Mechanism of Action and Signaling Pathway
ABN401 functions as a targeted anti-cancer agent by selectively binding to the ATP-binding

site of the c-MET tyrosine kinase, thereby inhibiting its kinase activity. This competitive

inhibition prevents the autophosphorylation of c-MET and subsequently disrupts the

downstream signaling cascades that are crucial for cancer cell growth, proliferation, survival,

invasion, and angiogenesis.

The primary signaling pathways inhibited by ABN401 include the PI3K/AKT and RAS/MAPK

(ERK) pathways. By blocking the phosphorylation of c-MET at key tyrosine residues

(Y1234/Y1235 and Y1349/Y1354), ABN401 effectively halts the signal transduction that leads

to the activation of downstream effectors like AKT and ERK. Furthermore, the inhibition of c-

MET signaling by ABN401 has been shown to induce the caspase-associated apoptotic

pathway, leading to programmed cell death in MET-addicted cancer cells.
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Caption: ABN401 inhibits the c-MET signaling pathway.
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Quantitative Preclinical Data
In Vitro Potency and Selectivity
ABN401 demonstrates high potency against c-MET and remarkable selectivity across a wide

range of kinases.

Table 2: In Vitro Potency and Cytotoxicity of ABN401

Parameter Cell Line/Target Value (nM) Reference

IC₅₀ (c-MET inhibition) c-MET Kinase 10

IC₅₀ (Cytotoxicity)
SNU-5 (Gastric

Cancer)
2.0

SNU-620 (Gastric

Cancer)
3.3

MKN45 (Gastric

Cancer)
3.33

Hs746T (Gastric

Cancer)
2.22

EBC-1 (Lung Cancer) 2.31

H1993 (Lung Cancer) 43.0

HFE145 (Normal

Gastric Epithelial)
>10,000

Table 3: Kinase Selectivity Profile of ABN401 at 1 µM
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Kinase % Inhibition Reference

MET 98

CLK1 37

CLK4 45

Other 568 Kinases < 10

Pharmacokinetic Properties
Pharmacokinetic studies of ABN401 have been conducted in Sprague-Dawley (SD) rats,

beagle dogs, and cynomolgus monkeys, demonstrating favorable properties.

Table 4: Pharmacokinetic Parameters of ABN401 in Preclinical Species
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Species Route
Dose
(mg/kg)

Tₘₐₓ (h)
Cₘₐₓ
(ng/mL)

AUCinf
(ng·h/m
L)

T½ (h)
Bioavail
ability
(F%)

SD Rat IV 1 - - 1,027 2.4 -

PO 5 2.0 1,154 4,530 2.6 45

Beagle

Dog
IV 1 - - 1,350 3.9 -

PO 5 2.0 987 3,940 4.2 ~30

Cynomol

gus

Monkey

IV 1 - - 1,560 3.5 -

PO 5 2.0 789 4,230 3.8 -

Data

derived

from

graphical

represent

ations

and text

in the

cited

source.

In Vivo Antitumor Efficacy
ABN401 has shown significant, dose-dependent tumor growth inhibition (TGI) in various

xenograft models of MET-addicted cancers.

Table 5: In Vivo Efficacy of ABN401 in Xenograft Models
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Xenograft Model Dose (mg/kg, oral) TGI (%) Reference

SNU-5 3 24.47

30 89.49

EBC-1 10 51.26

30 77.85

SNU638 10 65.31

30 78.68

Clinical Trial Data
Phase I and II clinical trials have provided initial evidence of the safety and efficacy of ABN401
in patients with advanced solid tumors.

Table 6: Summary of ABN401 Phase 2 Clinical Trial Data (METex14 NSCLC)

Parameter Value Reference

Dose 800 mg QD

Objective Response Rate

(ORR) - Treatment-Naïve

(n=8)

75%

Objective Response Rate

(ORR) - Evaluable Population

(n=17)

52.9%

Median Duration of Response 5.4 months

Grade ≥3 Treatment-Related

Adverse Events (TRAEs)
8.3%

Most Common TRAEs (any

grade)

Nausea (70.8%), Diarrhea

(33.3%), Vomiting (29.2%)
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Experimental Protocols
Kinase Selectivity Assay
The kinase selectivity of ABN401 was determined using a radiometric assay format.
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Caption: Workflow for the HotSpot™ radiometric kinase assay.

Assay Format: Radiometric HotSpot™ assay (Reaction Biology Corp.).

Principle: Measures the transfer of ³³P-labelled phosphate from ATP to a specific kinase

substrate.

Procedure:

The kinase, substrate, and required cofactors are prepared in a reaction buffer (20 mM

Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM

Na₃VO₄, 2 mM DTT, 1% DMSO).

ABN401 (in 100% DMSO) is delivered to the kinase reaction mixture and incubated for 20

minutes at room temperature.
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The reaction is initiated by the addition of ³³P-ATP.

The reaction is incubated for 2 hours at room temperature.

The reaction mixture is spotted onto a P81 filter membrane, which captures the

phosphorylated substrate.

The amount of incorporated ³³P is quantified using a scintillation counter to determine

kinase activity.

Inhibition is calculated relative to a DMSO vehicle control.

Cell Viability Assay
The cytotoxic activity of ABN401 was assessed using a WST-1 assay.

Assay: Water-soluble tetrazolium salt (WST-1) colorimetric assay.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by

mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly

proportional to the number of metabolically active cells.

Procedure:

Cells were seeded in 96-well plates.

Cells were treated with various concentrations of ABN401 and incubated for 72 hours.

10 µL of WST-1 reagent was added to each well.

Plates were incubated for 0.5 to 4 hours at 37°C.

The absorbance of the samples was measured using a microplate reader at a wavelength

between 420-480 nm.

IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis
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The effect of ABN401 on c-MET signaling was determined by Western blotting.

Principle: To detect specific proteins in a sample of tissue or cell homogenate.

Procedure:

Cell Lysis: MET-addicted cancer cells (SNU5, Hs746T, EBC-1, etc.) were treated with

different concentrations of ABN401 for 72 hours, harvested, and lysed.

Protein Quantification: Protein concentration in the lysates was determined.

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

Blocking: The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour to

prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane was incubated with primary antibodies

specific for total and phosphorylated forms of c-MET, AKT, and ERK, typically overnight at

4°C.

Washing: The membrane was washed multiple times with a wash buffer (e.g., TBST) to

remove unbound primary antibody.

Secondary Antibody Incubation: The membrane was incubated with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands were visualized using a chemiluminescent substrate and an

imaging system.

In Vivo Xenograft Studies
The antitumor efficacy of ABN401 was evaluated in mouse xenograft models.

Animal Model: BALB/c-nude mice.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lines: SNU-5, EBC-1, and SNU638 human cancer cell lines.

Procedure:

Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the

mice.

Tumor Growth: Tumors were allowed to grow to an average volume of 150–300 mm³.

Treatment: Mice were randomized into vehicle control and treatment groups. ABN401 was

administered orally at doses of 3, 10, or 30 mg/kg.

Dosing Schedule: ABN401 was administered five consecutive days a week for a duration

of three weeks.

Monitoring: Tumor volumes and body weights were measured regularly to assess efficacy

and toxicity.

Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by

comparing the change in tumor volume in treated groups to the vehicle control group.

Conclusion
ABN401 is a highly potent and selective c-MET inhibitor with a well-defined mechanism of

action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. It has

demonstrated significant antitumor activity in in vitro and in vivo models of MET-addicted

cancers. The ongoing clinical trials will further elucidate its therapeutic potential for patients

with tumors harboring c-MET dysregulations. The data and protocols presented in this guide

provide a comprehensive resource for researchers in the field of oncology and drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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